3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Description
3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a 4-benzylpiperazine moiety at the 3-position and a 4-propoxyphenyl group at the 1-position. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, often associated with neurological and enzymatic activity.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-2-16-30-21-10-8-20(9-11-21)27-23(28)17-22(24(27)29)26-14-12-25(13-15-26)18-19-6-4-3-5-7-19/h3-11,22H,2,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRADWTYAZTVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386083 | |
| Record name | 3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5560-02-1 | |
| Record name | 3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Hydrolysis of the Pyrrolidine-2,5-dione Core
The succinimide-like structure undergoes hydrolysis under acidic or basic conditions to form a dicarboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and bioavailability.
Nucleophilic Substitution at the Piperazine Nitrogen
The secondary amine in the piperazine ring participates in alkylation or acylation reactions, enabling functionalization for enhanced receptor binding.
Reduction of the Dione Ring
The carbonyl groups in the pyrrolidine-2,5-dione are susceptible to reduction, forming a tetrahydropyrrole derivative.
Ether Cleavage of the Propoxyphenyl Group
The propoxy group undergoes dealkylation under strong acidic or reductive conditions, yielding phenolic derivatives.
| Reagents | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48%), acetic acid | 120°C, 8 hours | 1-(4-hydroxyphenyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dione | Acid-catalyzed cleavage |
| BBr₃, CH₂Cl₂ | -78°C to RT, 3 hours | Same as above | Electrophilic demethylation |
Photochemical Reactivity
The aromatic propoxyphenyl group participates in UV-induced reactions, such as dimerization or hydroxylation.
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from analogs due to its propoxyphenyl substituent:
The electron-donating propoxy group in the query compound stabilizes the intermediate during hydrolysis, resulting in a higher rate constant compared to chlorinated analogs .
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions enable introduction of aryl/heteroaryl groups:
| Catalyst | Ligand | Substrate | Product |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Aryl boronic acid | Biaryl-functionalized derivative |
| PdCl₂(PPh₃)₂ | - | Vinyl bromide | Alkenylated analog |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
Table 1: Key Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives
*Predicted pKa for the target compound is estimated based on benzylpiperazine’s basicity (pKa₁ ~9.5, pKa₂ ~5.5).
Key Observations:
- Substituent Effects: The target compound’s 4-propoxyphenyl group enhances lipophilicity compared to the electron-withdrawing 3,4-dichlorophenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility. The benzylpiperazine moiety (target) introduces two basic nitrogen atoms, contrasting with the benzylpiperidine group (), which has a single tertiary amine. This difference may influence receptor binding kinetics and metabolic stability .
Pharmacological and Functional Comparisons
Key Observations:
Q & A
Q. What synthetic routes are recommended for 3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key intermediates like 4-propoxyphenylpyrrolidine-2,5-dione are functionalized with benzylpiperazine derivatives. Optimization includes:
- Catalyst screening : Pd-mediated coupling for aryl-amine bonds improves yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Reactions conducted at 80–100°C reduce side-product formation.
- Analytical validation : HPLC (≥95% purity) and NMR (δ 7.2–7.4 ppm for benzyl protons) confirm product integrity .
Table 1 : Comparison of Catalysts in Synthesis
| Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 78 | 96% | |
| CuI | 65 | 92% | |
| No catalyst | 42 | 85% |
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolves stereochemistry and confirms piperazine-pyrrolidine ring conformation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 4.3–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ m/z 434.21) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer :
- Cancer cell lines : Use MCF-7 (breast) or A549 (lung) cells for antiproliferative assays (IC₅₀ determination) .
- Receptor binding assays : Screen for σ-receptor or serotonin receptor affinity via competitive radioligand binding .
- Dose-response studies : Employ 3D spheroid models to mimic tumor microenvironments .
Q. How can researchers resolve discrepancies in reported pharmacological effects?
- Methodological Answer :
- Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds .
- Statistical rigor : Apply ANOVA with post-hoc tests to address variability in replicate experiments .
- Meta-analysis : Cross-reference data from independent studies to identify confounding variables (e.g., solvent used in dosing) .
Q. What methodologies assess its environmental fate and ecotoxicology?
- Methodological Answer :
- Biodegradation studies : Aerobic soil metabolism tests (OECD 307) track degradation half-life .
- Aquatic toxicity : Daphnia magna acute toxicity assays (48-hr LC₅₀) .
- Analytical detection : HPLC-MS/MS quantifies environmental residues (LOQ: 0.1 ng/L) .
Q. How to design pharmacokinetic studies for ADME (Absorption, Distribution, Metabolism, Excretion) properties?
- Methodological Answer :
- Radiolabeling : Use ¹⁴C-labeled compound to trace bioavailability in rodent models .
- Tissue distribution : LC-MS/MS quantifies compound levels in plasma, liver, and brain .
- Metabolite profiling : Hepatocyte incubations + UPLC-QTOF identify phase I/II metabolites .
Data Contradiction Analysis
Q. How to address inconsistent results in receptor selectivity profiles?
- Methodological Answer :
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) .
- Species specificity : Compare human vs. murine receptor isoforms to clarify interspecies variability .
- Structural modeling : Dock the compound into receptor crystal structures to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
